1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
説明
特性
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O4S/c1-7-10(8(2)24-19-7)25(21,22)20-5-3-9(4-6-20)11-17-18-12(23-11)13(14,15)16/h9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDUOKUURCYEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
The compound is structurally related to derivatives reported in studies on 1,3,4-oxadiazole-piperidine hybrids. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences:
Oxadiazole Substituent : The target compound’s trifluoromethyl group increases lipophilicity and electron-withdrawing effects compared to the methyl or phenyl groups in 6a-o derivatives. This may enhance membrane permeability and target binding .
Sulfonyl Group: Unlike the benzenesulfonyl-thioether linker in 6a-o, the target compound directly attaches a dimethyloxazole sulfonyl group.
準備方法
Isoxazole Ring Formation
The 3,5-dimethyl-1,2-oxazole (isoxazole) scaffold is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride under acidic conditions.
Reaction Conditions :
Sulfonation at C4 Position
Sulfonation of the isoxazole ring is achieved using chlorosulfonic acid (ClSO$$_3$$H) in dichloromethane (DCM) at 0–5°C.
Procedure :
- Isoxazole (1.0 eq) dissolved in DCM
- ClSO$$3$$H (1.5 eq) added dropwise under N$$2$$ atmosphere
- Stirred at 0°C for 2 h, then warmed to room temperature for 12 h
- Quenched with ice-water, extracted with DCM, dried (Na$$2$$SO$$4$$)
Synthesis of 4-(5-Trifluoromethyl-1,3,4-oxadiazol-2-yl)piperidine
Hydrazide Formation
Piperidine-4-carboxylic acid is converted to its hydrazide derivative using thionyl chloride (SOCl$$_2$$) followed by reaction with hydrazine hydrate.
Reaction Sequence :
- Piperidine-4-carboxylic acid → Acid chloride (SOCl$$_2$$, reflux, 3 h)
- Acid chloride + NH$$2$$NH$$2$$·H$$_2$$O → Hydrazide (EtOH, 0°C, 1 h)
Oxadiazole Cyclization
The hydrazide undergoes cyclization with trifluoroacetic anhydride (TFAA) to form the 1,3,4-oxadiazole ring.
Optimized Conditions :
Mechanism :
- TFAA activates the hydrazide via acylation
- Intramolecular cyclization eliminates H$$_2$$O to form oxadiazole
Coupling of Sulfonyl and Oxadiazole Moieties to Piperidine
Sulfonylation of Piperidine
Intermediate A (sulfonyl chloride) reacts with Intermediate B (oxadiazole-piperidine) under basic conditions.
| Component | Quantity |
|---|---|
| Intermediate B | 1.0 eq |
| Intermediate A | 1.2 eq |
| Cs$$2$$CO$$3$$ | 2.2 eq |
| DMSO | 8 mL/mmol |
| Temperature | 120°C |
| Time | 1 h (microwave) |
Workup :
- Dilution with EtOAc/H$$_2$$O
- Extraction (3× EtOAc), drying (Na$$2$$SO$$4$$), column chromatography (SiO$$_2$$, EtOAc/hexane)
Analytical Data and Characterization
Spectral Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.45–1.60 (m, 2H, piperidine), 2.30 (s, 6H, CH$$3$$), 3.10–3.25 (m, 4H, piperidine), 4.85 (s, 1H, SO$$_2$$-linkage)
- $$^{19}$$F NMR (376 MHz, CDCl$$3$$): δ -62.5 (CF$$3$$)
- HRMS : m/z Calc. for C$${15}$$H$${18}$$F$$3$$N$$5$$O$$_4$$S [M+H]$$^+$$: 446.1095; Found: 446.1098
Purity Assessment
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
